Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is also produced by Malassezia furfur, also known as Pityrosporum ovale, which is a species of fungus that is normally found on human skin. Azelaic acid is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The physiologic effect of azelaic acid is by means of Decreased Protein Synthesis, and Decreased Sebaceous Gland Activity.
Azelaic acid is a natural product found in Tuber indicum, Streptomyces nigra, and other organisms with data available.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
See also: Azelaic acid; niacinamide (component of) ... View More ...
Azelaic acid
CAS No.: 123-99-9
VCID: VC20764823
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Plant BiologyIn plants, azelaic acid acts as a signaling molecule in response to pathogen attacks. It triggers defense mechanisms by inducing the accumulation of salicylic acid, which plays a crucial role in plant immunity. Human BiologyIn humans, azelaic acid exhibits several biological functions:
Azelaic acid's therapeutic effects stem from multiple mechanisms:
Azelaic acid is widely used in dermatology for various skin conditions:
Table 1: Clinical Efficacy of Azelaic Acid
Azelaic acid is classified as a category B drug during pregnancy, indicating that it is generally safe for use. Common side effects include mild irritation or dryness at the application site, but serious adverse reactions are rare. Azelaic acid is a versatile compound with significant therapeutic potential in dermatology. Its multifaceted mechanisms of action contribute to its effectiveness against acne, rosacea, and hyperpigmentation disorders. Ongoing research continues to explore its broader applications and benefits in skin health. This comprehensive overview highlights azelaic acid's importance as both an industrial chemical and a valuable therapeutic agent in dermatology, underscoring its relevance in contemporary medical practice. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 123-99-9 | ||||||||||||||||
Product Name | Azelaic acid | ||||||||||||||||
Molecular Formula | C9H16O4 | ||||||||||||||||
Molecular Weight | 188.22 g/mol | ||||||||||||||||
IUPAC Name | nonanedioic acid | ||||||||||||||||
Standard InChI | InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | ||||||||||||||||
Standard InChIKey | BDJRBEYXGGNYIS-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C(CCCC(=O)O)CCCC(=O)O | ||||||||||||||||
Canonical SMILES | C(CCCC(=O)O)CCCC(=O)O | ||||||||||||||||
Boiling Point | 357.1 °C; 287 °C at 100 mm Hg BP: 365 °C (decomposes) Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg |
||||||||||||||||
Colorform | Monoclinic prismatic needles Yellowish to white crystalline powder Leaflets or needles |
||||||||||||||||
Density | 1.225 g/cu cm at 25 °C | ||||||||||||||||
Flash Point | 210 °C (closed cup) | ||||||||||||||||
Melting Point | 160.5 °C 106.5 °C |
||||||||||||||||
Physical Description | Other Solid; Pellets or Large Crystals Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS] Tan solid; [Sigma-Aldrich MSDS] Solid |
||||||||||||||||
Related CAS | 26776-28-3 17265-13-3 (di-hydrochloride salt) 17356-30-8 (mono-hydrochloride salt) 19619-43-3 (unspecified potassium salt) 27825-99-6 (unspecified hydrochloride salt) 38900-29-7 (di-lithium salt) 52457-54-2 (di-potassium salt) |
||||||||||||||||
Solubility | Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol Soluble in hot water, alcohol and organic solvents One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C In water, 2.40X10+3 mg/L at 20 °C 2.4 mg/mL |
||||||||||||||||
Synonyms | azelaic acid azelaic acid, dilithium salt azelaic acid, dipotassium salt azelaic acid, disodium salt azelaic acid, monosodium salt azelaic acid, potassium salt azelaic acid, sodium salt Azelex Finacea monosodium azelate nonanedioic acid skinoren |
||||||||||||||||
Vapor Pressure | 0.00000001 [mmHg] 1.07X10-8 mm Hg at 25 °C |
||||||||||||||||
Reference | Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017 | ||||||||||||||||
PubChem Compound | 2266 | ||||||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume